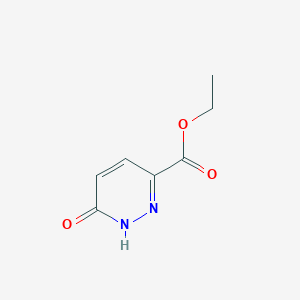

Ethyl 6-hydroxypyridazine-3-carboxylate

Beschreibung

Significance of the Pyridazine (B1198779) Core in Organic and Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in drug discovery. The presence of the two nitrogen atoms imparts distinct electronic properties to the ring system, influencing its reactivity and its ability to interact with biological targets. The pyridazine core is found in a number of approved drugs and serves as a key structural motif in the design of new therapeutic agents.

Derivatives of pyridazine have been investigated for a wide array of pharmacological activities, including but not limited to:

Anticancer Activity: Certain pyridazine-containing compounds have shown the ability to inhibit the proliferation of cancer cells.

Antimicrobial Activity: The pyridazine scaffold has been incorporated into molecules designed to combat bacterial and fungal infections.

Cardiovascular Effects: Some pyridazine derivatives have been explored for their potential in treating cardiovascular diseases.

Central Nervous System (CNS) Activity: The pyridazine ring is a feature in some compounds that exhibit activity within the central nervous system.

The versatility of the pyridazine core lies in its capacity for substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Overview of Research Trajectories for Ethyl 6-Hydroxypyridazine-3-carboxylate

While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structural motifs are present in a variety of researched compounds. The primary research trajectory for this compound appears to be as a key intermediate for the synthesis of more complex pyridazine derivatives. The hydroxyl and ester functionalities serve as handles for further chemical modifications, such as etherification, halogenation, and amidation, to generate libraries of novel compounds for biological screening.

Research involving closely related structures, such as 6-methoxypyridazine-3-carboxylic acid, highlights the utility of this scaffold in pharmaceutical and agricultural chemical development. These related compounds are used as building blocks in the synthesis of anti-inflammatory and analgesic drugs, as well as in the formulation of crop protection agents chemimpex.com. This suggests a similar potential for this compound in these fields.

The synthesis of various substituted pyridazine derivatives often involves the cyclization of dicarbonyl compounds with hydrazine (B178648), followed by functional group manipulations. For instance, the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates has been reported, demonstrating a method for constructing the pyridazine ring with various substituents researchgate.net.

Scope and Research Imperatives

The primary scope of research involving this compound is its application as a scaffold for the synthesis of novel compounds with potential biological activity. The key research imperatives include:

Development of Efficient Synthetic Methodologies: Exploring new and efficient ways to synthesize and functionalize the this compound core.

Generation of Compound Libraries: Utilizing the reactive sites of the molecule to create a diverse range of derivatives.

Biological Screening and Lead Optimization: Evaluating the synthesized compounds for various biological activities and optimizing the structure of promising candidates to enhance their potency and selectivity.

The following table provides examples of related pyridazine derivatives and their reported or potential applications, illustrating the research landscape that this compound is a part of.

| Compound Class | Potential Applications |

| Pyridazinone Derivatives | Cardiovascular, anti-inflammatory, analgesic |

| Substituted Pyridazine Carboxylic Acids | Intermediates for pharmaceuticals and agrochemicals |

| Fused Pyridazine Systems | Anticancer, antimicrobial |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZFPPKCYNMOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Hydroxypyridazine 3 Carboxylate and Its Analogues

Established Synthetic Pathways for the Pyridazine (B1198779) Scaffold

The formation of the pyridazine ring is typically achieved through the combination of a four-carbon unit with a hydrazine-based component, establishing the characteristic adjacent nitrogen atoms within the six-membered ring.

A foundational and widely employed method for constructing the pyridazine ring involves the cyclocondensation of 1,4-difunctional reagents, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). wikipedia.orgresearchgate.net This reaction directly forms the heterocyclic ring by establishing two new carbon-nitrogen bonds.

A prominent example of this strategy is the one-pot, three-component reaction for synthesizing substituted pyridazine carboxylates. This approach combines an arylglyoxal, a β-ketoester (in this case, ethyl butyrylacetate), and hydrazine hydrate (B1144303) in water at room temperature. researchgate.net The reaction proceeds with high regioselectivity to produce various ethyl 6-aryl-3-propylpyridazine-4-carboxylates in good yields. researchgate.net This method highlights the efficiency of condensation chemistry in rapidly assembling complex pyridazine derivatives from simple, readily available precursors. researchgate.net

| Arylglyoxal Component (Ar) | Product | Yield |

|---|---|---|

| Phenyl | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | 75% |

| 4-Nitrophenyl | Ethyl 6-(4-nitrophenyl)-3-propylpyridazine-4-carboxylate | 90% |

| 4-Methoxyphenyl (B3050149) | Ethyl 6-(4-methoxyphenyl)-3-propylpyridazine-4-carboxylate | 85% |

| 3,4-Dimethoxyphenyl | Ethyl 6-(3,4-dimethoxyphenyl)-3-propylpyridazine-4-carboxylate | 82% |

Precursors containing cyano and carboxylate groups are valuable in heterocyclic synthesis due to the versatile reactivity of these functionalities. In the context of pyridazine synthesis, an unexpected but stable intermediate, 5‐amino‐4‐cyano‐2,3‐dihydrofuran‐2,3‐disulfonic acid disodium (B8443419) salt, has been shown to be a useful precursor. dntb.gov.ua This compound, isolated from the reaction of glyoxal (B1671930) bis(hydrogen sulfite) disodium salt with malononitrile, reacts with hydrazine derivatives to yield various pyridazine analogues. dntb.gov.ua This pathway demonstrates how a cyano-functionalized intermediate can be effectively transformed into the pyridazine core. dntb.gov.ua The cyano group's ability to participate in cyclization reactions is a key feature in the synthesis of numerous nitrogen-containing heterocycles. researchgate.net

The Diaza-Wittig reaction represents a more modern and specialized approach to pyridazine synthesis. The first organophosphorus-catalyzed version of this reaction has been developed for creating substituted pyridazine and phthalazine (B143731) derivatives. rsc.orgrsc.org This catalytic method utilizes substrates containing a diazo functionality, which undergo cyclization in the presence of a phospholene oxide catalyst and a silane (B1218182) reducing agent, such as diphenylsilane (B1312307). rsc.orgthieme-connect.com

The proposed catalytic cycle involves four key steps:

Reduction of the phospholene oxide catalyst to the corresponding phospholene. rsc.org

Formation of a phosphazine intermediate from the reaction between the phospholene and the diazo compound. rsc.org

Conversion of the phosphazine to an oxazaphosphetane intermediate. rsc.org

Final elimination to yield the desired pyridazine product and regenerate the phospholene oxide catalyst. rsc.org

This methodology is particularly effective for synthesizing pyridazines with various substitutions at the C4 and C6 positions, which can be challenging to access through other routes. thieme-connect.com The reaction tolerates a range of functional groups, including esters, ketones, and sulfones, and often delivers the final products with high purity. rsc.orgthieme-connect.com

| Component | Role | Example |

|---|---|---|

| Substrate | Diazo-containing precursor | Diazo derivative of a β-hydroxyl keto ester |

| Catalyst | Organophosphorus catalyst | 3-Methyl-1-phenyl-2-phospholene-1-oxide (10 mol%) |

| Reducing Agent | Regenerates the active catalyst | Diphenylsilane |

| Solvent & Conditions | Reaction medium | Toluene (B28343) at 100 °C |

Precursor Chemistry and Intermediate Transformations

The final structure of Ethyl 6-hydroxypyridazine-3-carboxylate can be achieved not only by building the ring from acyclic precursors but also by modifying existing pyridazine scaffolds. The choice of starting material is crucial for an efficient synthetic route.

The direct precursor to this compound is its corresponding carboxylic acid, 1,6-Dihydro-6-oxo-3-pyridazinecarboxylic acid (CAS No. 37972-69-3). scbt.com This compound possesses the complete, assembled pyridazinone ring system with a carboxylic acid moiety at the 3-position. The conversion of this acid to the target ethyl ester is a standard esterification reaction, typically achieved by reacting the acid with ethanol (B145695) in the presence of an acid catalyst. It is important to note that the "6-hydroxy" and "6-oxo" nomenclatures refer to tautomeric forms of the same molecule, with the 1,6-dihydro-6-oxo form often being the more stable representation.

β-Ketoesters are highly versatile building blocks in heterocyclic chemistry due to their dual functionality, which allows them to react with nucleophiles like hydrazine and its derivatives. nih.gov Their utility is well-established in the synthesis of pyrazolones and is directly applicable to the formation of pyridazines. nih.gov

As demonstrated in the three-component reaction described previously, a β-ketoester such as ethyl butyrylacetate can serve as a key four-carbon synthon. researchgate.net In this reaction, the β-ketoester condenses with an arylglyoxal and hydrazine hydrate to efficiently construct the pyridazine ring, incorporating the ester functionality directly into the final product. researchgate.net This highlights the role of β-ketoesters as crucial precursors for introducing the carboxylate group into the pyridazine scaffold.

Derivatization Strategies of the Pyridazine Core

Derivatization of the pyridazine ring is key to developing new chemical entities with specific properties. Strategies often focus on introducing or modifying functional groups at various positions on the ring to influence the molecule's electronic properties, solubility, and biological target interactions.

The ethyl ester group, as seen in this compound, is a common feature in many pyridazine derivatives. Its synthesis is typically achieved through esterification of a corresponding pyridazine carboxylic acid. The classical approach involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. google.com

Modern synthetic chemistry offers a variety of reagents and conditions for esterification, providing alternatives to harsh acidic conditions. These methods can improve yields and substrate compatibility. For instance, coupling reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with a base like pyridine (B92270) can facilitate the reaction under milder conditions. organic-chemistry.org Another approach utilizes triphenylphosphine (B44618) oxide as a catalyst for efficient esterification, which is particularly useful for coupling hindered carboxylic acids with alcohols. organic-chemistry.org

The following table summarizes various conditions used for esterification reactions relevant to heterocyclic compounds.

| Reagent/Catalyst | Co-reagent/Solvent | Conditions | Key Advantage |

| Sulfuric Acid | Ethanol | Reflux | Traditional, cost-effective method. google.com |

| TCFH | Pyridine or N-methylimidazole | DCM or MeCN | Mild conditions, high yields. organic-chemistry.org |

| Triphenylphosphine oxide | N/A | < 10 minutes | Rapid reaction, suitable for challenging substrates. organic-chemistry.org |

| Dialkyl dicarbonates | Magnesium chloride / Alcohol | N/A | Excellent yields via a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org |

These reactions are fundamental for producing the ethyl ester moiety found in the target compound and its analogues.

The hydroxyl and carboxylate functionalities are defining features of this compound. Rather than being added to a pre-formed pyridazine ring, these groups are typically incorporated during the construction of the heterocyclic core itself. mdpi.com This is achieved by selecting starting materials that already contain the necessary functional groups.

A common and highly effective strategy is the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or a hydrazine derivative. liberty.edu For instance, a precursor molecule containing an ethyl carboxylate group can react with hydrazine to form the pyridazine ring, directly installing the ester functionality. The hydroxyl group on the pyridazine ring often exists in tautomeric equilibrium with its keto form, known as a pyridazinone. sphinxsai.com Syntheses targeting hydroxypyridazines frequently yield the more stable pyridazinone isomer. mdpi.comsphinxsai.com

Key synthetic approaches include:

Three-component reactions: A regioselective, one-pot reaction between an arylglyoxal, an active methylene (B1212753) compound like ethyl butyrylacetate, and hydrazine hydrate can efficiently produce substituted ethyl pyridazine-4-carboxylates. researchgate.net

Cyclization of hydrazones: Diazonium salts can be combined with ethyl acetoacetate (B1235776) derivatives to form hydrazones, which are then cyclized under acidic conditions to yield pyridazinone structures. mdpi.com

The table below illustrates how different precursors lead to the desired functionalized pyridazine core.

| Precursor 1 | Precursor 2 | Precursor 3 | Resulting Core Structure |

| Arylglyoxal | Ethyl butyrylacetate | Hydrazine hydrate | Ethyl 6-aryl-3-propylpyridazine-4-carboxylate researchgate.net |

| Diazonium salt of an amino-pyridine | Ethyl-2-methyl-acetoacetate | N/A (forms hydrazone intermediate) | Pyridopyridazinone mdpi.com |

| N-protected 3-pyridone-4-acetate derivative | Hydrazine | N/A | Tetrahydropyridopyridazinone mdpi.com |

These methods highlight that the strategic choice of starting materials is crucial for the direct synthesis of pyridazines bearing hydroxyl and carboxylate groups.

Green Chemistry Approaches in Pyridazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridazines, to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Several green methodologies have proven effective for pyridazine synthesis:

Microwave Irradiation: Using microwave heating instead of conventional refluxing can dramatically reduce reaction times and often improve yields. ekb.eg This technique has been successfully used in the synthesis of various pyridazinone derivatives. ekb.egresearchgate.net

Solvent-Free Reactions (Grinding): Solid-state synthesis through grinding is another energy-efficient and environmentally friendly method that eliminates the need for solvents. This has been applied to the synthesis of pyridazinone derivatives attached to other bioactive moieties. ekb.eg

Aqueous Media: Performing reactions in water is a key green chemistry strategy. A one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates has been developed that proceeds efficiently in water at room temperature. researchgate.net

Metal-Free Catalysis: The development of metal-free reaction protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offers a sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions for constructing the pyridazine ring. organic-chemistry.org

This table compares green synthetic methods with conventional approaches for pyridazine synthesis.

| Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | Organic solvent, reflux | Well-established procedures | Long reaction times, high energy use, solvent waste. ekb.eg |

| Microwave Irradiation | Solvent or solvent-free | Rapid heating, shorter reaction times, higher yields. ekb.eg | Requires specialized equipment. |

| Grinding | Solvent-free | No solvent waste, low energy consumption. ekb.eg | Limited to solid-state reactions. |

| Aqueous Synthesis | Water as solvent, room temp. | Environmentally benign, safe, cost-effective. researchgate.net | Limited solubility of some organic reactants. |

| Metal-Free Cycloaddition | Neutral, metal-free conditions | Avoids toxic metal catalysts, cost-effective. organic-chemistry.org | Substrate scope may be more limited than catalyzed reactions. |

These green approaches are vital for the sustainable development of synthetic routes to this compound and related compounds.

Chemical Reactivity and Functional Group Transformations of Ethyl 6 Hydroxypyridazine 3 Carboxylate

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group at the C-6 position is intrinsically linked to the tautomeric nature of the pyridazine (B1198779) ring. While nominally a "hydroxyl" group, it exists predominantly in its keto form as a pyridazinone. researchgate.netresearchgate.net This keto-enol tautomerism dictates that the molecule can react either as a vinylogous acid (enol form) or as a cyclic amide/lactam (keto form).

Key reactions involving this functionality include:

O-Alkylation and O-Acylation: Reaction at the oxygen atom typically occurs when the enol form or the corresponding enolate is trapped. This can be achieved using various alkylating or acylating agents under specific conditions that favor the formation of the enol tautomer.

N-Alkylation and N-Acylation: Due to the predominance of the pyridazinone tautomer, the nitrogen atom at the 1-position (N-1) is often the primary site for alkylation and acylation. These reactions are characteristic of lactam systems. The choice of reagents and reaction conditions, such as the base and solvent, can influence the selectivity between N- and O-substitution. For instance, studies on similar pyridone systems show that different alkylating agents can lead to either N- or O-alkylation. nih.gov

The dual reactivity allows for the synthesis of a variety of derivatives, where functionalization can be directed to either the oxygen or the nitrogen atom of the 6-oxopyridazine moiety.

Reactions of the Carboxylate Ester Functionality

The ethyl carboxylate group at the C-3 position is a versatile handle for further molecular modification. It undergoes typical ester transformations, allowing for the introduction of diverse functional groups.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification | 6-Hydroxypyridazine-3-carboxylic acid |

| Amidation | Ammonia or a primary/secondary amine (R¹R²NH), often with a coupling agent or under thermal conditions. lookchemmall.com | N,N-substituted 6-hydroxypyridazine-3-carboxamide |

| Reduction | Strong reducing agents (e.g., lithium aluminum hydride) or milder reagents like sodium borohydride (B1222165) in the presence of additives. google.comncert.nic.in | (6-Hydroxypyridazin-3-yl)methanol |

| Transesterification | An alcohol (R'OH) in the presence of an acid or base catalyst | Alkyl 6-hydroxypyridazine-3-carboxylate |

Detailed Research Findings:

Amidation: The conversion of pyridazine esters to amides is a well-established transformation. Direct amidation can be achieved by heating the ester with an amine, or more efficiently at lower temperatures using coupling agents that activate the carboxylic acid (formed in situ or separately). lookchemmall.comnih.govacs.org These methods are crucial for building more complex molecules, such as potential pharmaceutical agents.

Reduction: The reduction of the ester to a primary alcohol provides another key synthetic intermediate. While powerful reagents like lithium aluminum hydride are effective, chemoselectivity can be a concern with sensitive substrates. Alternative methods, such as using sodium borohydride with activating agents or catalytic hydrogenation under specific conditions, may offer milder routes to the corresponding alcohol. google.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine Ring

The pyridazine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character strongly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the pyridazine ring deactivates it towards electrophilic attack. stackexchange.comresearchgate.net Reactions such as nitration, halogenation, and sulfonation require harsh conditions and often proceed with low yields. The nitrogen atoms, particularly in an acidic medium, can become protonated, further deactivating the ring by introducing a positive charge. youtube.com Consequently, direct electrophilic substitution on the ring of Ethyl 6-hydroxypyridazine-3-carboxylate is challenging.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient ring is activated for nucleophilic attack. wur.nl This reactivity is most pronounced when a good leaving group, such as a halogen, is present on the ring. A common synthetic strategy involves the conversion of the hydroxyl group (or more accurately, the pyridazinone) into a halide (e.g., using POCl₃). This halogenated intermediate can then readily undergo substitution with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups onto the pyridazine core. researchgate.net

Tautomeric Equilibria and their Influence on Reactivity

One of the most critical aspects governing the chemistry of this compound is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the oxo (keto) form. frontiersin.orgmasterorganicchemistry.com

6-hydroxypyridazine (enol form) ⇌ 6-oxo-1,6-dihydropyridazine (keto form)

For most pyridazin-3(2H)-ones and related hydroxypyridazines, the equilibrium lies heavily in favor of the more stable keto (oxo) tautomer, often referred to as a pyridazinone. researchgate.netresearchgate.netnih.gov Theoretical and spectroscopic studies confirm that the pyridazinone form is the predominant species in various conditions. researchgate.netrsc.org

This equilibrium has a profound influence on the molecule's reactivity:

Ambident Nucleophilicity: The molecule can act as a nucleophile from multiple sites. The keto form can react at the N-1 nitrogen, while the minor enol tautomer can react at the C-6 oxygen. The outcome of reactions like alkylation and acylation depends on which tautomer is intercepted by the electrophile, a factor controlled by reaction conditions (solvent, base, temperature). nih.govacs.org

Acidity: The proton on the N-1 nitrogen of the pyridazinone form is acidic, similar to an amide N-H. This allows for deprotonation to form an anion, which is a key step in many N-substitution reactions.

Spectroscopic Properties: The predominance of the keto form is reflected in its spectroscopic data (NMR, IR, UV-Vis), which will show characteristics of a cyclic amide rather than a substituted aromatic phenol-like structure.

Chelation Capabilities and Metal Interactions

The structure of this compound contains multiple potential donor atoms, making it a candidate for acting as a ligand in coordination chemistry. wikipedia.org The potential binding sites for metal ions include:

The two adjacent nitrogen atoms of the pyridazine ring.

The oxygen atom of the hydroxyl group (enol form) or the carbonyl group (keto form).

The carbonyl oxygen of the ethyl ester group.

This arrangement allows the molecule, or its hydrolyzed carboxylic acid form, to act as a bidentate or even tridentate chelating agent. researchgate.netresearchgate.net Chelating agents form stable, ring-like complexes with metal ions. nih.govmdpi.com Hydroxypyridinone (HOPO) scaffolds, which are structurally related to the keto tautomer of this molecule, are well-known for their exceptional metal chelation properties and are used in various biological and medical applications. acs.org The combination of the pyridazinone ring and the adjacent carboxylate group provides a strong binding pocket for various metal ions, including biologically relevant ones like iron(III) and aluminum(III). researchgate.net

Biological Activities and Medicinal Chemistry Applications of Ethyl 6 Hydroxypyridazine 3 Carboxylate

Exploration of Potential Biological Activities of Pyridazine (B1198779) Derivatives

The pyridazine nucleus is a common feature in many compounds that have been investigated for a range of therapeutic applications. The inherent chemical properties of this diazine ring system allow for diverse functionalization, leading to derivatives with a broad spectrum of biological activities.

Antimicrobial Properties

Pyridazine derivatives have been a subject of interest in the search for new antimicrobial agents. Research has shown that compounds incorporating the pyridazine scaffold can exhibit activity against various pathogenic microorganisms. For instance, certain novel pyridazinone derivatives have demonstrated moderate to significant antibacterial activity when tested against a panel of bacteria. nih.gov The introduction of different substituents on the pyridazine ring can modulate the antimicrobial spectrum and potency. These findings underscore the potential of the pyridazine core, and by extension, starting materials like ethyl 6-hydroxypyridazine-3-carboxylate, in the development of new antibacterial drugs.

Antiviral Properties

The quest for novel antiviral therapies has also led researchers to explore pyridazine-containing compounds. Derivatives of the pyridazine heterocycle have shown promise in this area. For example, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their in-vitro activity against the hepatitis B virus (HBV). nih.gov A significant portion of these compounds effectively inhibited the replication of HBV DNA, highlighting the utility of the pyridazine framework in designing new antiviral agents. nih.gov While not directly involving this compound, these studies showcase the potential of similarly structured compounds in antiviral drug discovery.

Anticancer Properties

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridazine derivatives have emerged as a promising class of compounds. Various studies have demonstrated the cytotoxic effects of pyridazinone derivatives against a range of human cancer cell lines. nih.gov For instance, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity. nih.gov One particular derivative showed remarkable activity against leukemia and non-small cell lung cancer cell lines. nih.gov The versatility of the pyridazine structure allows for the strategic design of molecules that can interact with various cancer-related targets.

Table 1: Examples of Biological Activities of Pyridazine Derivatives

| Derivative Class | Biological Activity | Target/Organism | Key Findings |

| Pyridazinone derivatives | Anticancer | Human cancer cell lines (Leukemia, Non-small cell lung) | A specific derivative showed a GI50 value of less than 0.1 μM. nih.gov |

| Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives | Antiviral | Hepatitis B Virus (HBV) | Several compounds effectively inhibited HBV DNA replication with IC50 values in the low micromolar range. nih.gov |

| Pyridazinone derivatives | Antibacterial | Various bacterial strains | Most tested compounds exhibited moderate to significant activity. nih.gov |

Role as a Building Block in Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. chemshuttle.com Its bifunctional nature, possessing both a hydroxyl and an ester group, provides reactive sites for a variety of chemical transformations. chemshuttle.com

Design and Synthesis of Novel Therapeutic Agents

The chemical structure of this compound makes it an ideal starting material for the creation of diverse molecular libraries. Medicinal chemists can modify the hydroxyl and ester functionalities to introduce a wide range of substituents, thereby fine-tuning the pharmacological properties of the resulting compounds. This adaptability is crucial in the iterative process of drug design, where structure-activity relationships are established to optimize lead compounds. The pyridazine core itself is a key pharmacophore that can be elaborated upon to generate novel drug candidates with desired biological activities.

Applications in Drug Discovery Research

In the broader context of drug discovery, this compound is utilized as a key synthetic intermediate for accessing novel heterocyclic systems. chemshuttle.com Its availability and reactivity facilitate the exploration of new chemical spaces in the search for compounds that can modulate biological targets with high affinity and selectivity. The synthesis of potent inhibitors of various enzymes and receptor antagonists often relies on the strategic use of such versatile building blocks. Therefore, while not a therapeutic agent itself, this compound plays a critical upstream role in the pipeline of pharmaceutical research and development.

Structure-Activity Relationship (SAR) Studies on Pyridazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridazine derivatives, extensive research has elucidated the roles of different substituents and their positions on the pyridazine ring in modulating their pharmacological effects.

The biological potential of pyridazine derivatives is highly dependent on the nature and position of the functional groups attached to the core ring. sarpublication.com For instance, in the development of anticancer agents, substitutions at the 3, 4, and 6 positions of the pyridazinone ring have been shown to be critical for activity. The introduction of various aryl, alkyl, or heterocyclic moieties at these positions can significantly impact the compound's potency and selectivity. nih.gov

One notable area of research has been on pyridazinone derivatives as inhibitors of various enzymes. In a study of pyridazinone analogs as β-1,3-glucan synthase inhibitors with antifungal activity, it was found that a suitably substituted benzene (B151609) ring, the pyridazine core, and other rings were essential for activity. researchgate.net Optimization of a sulfonamide moiety in these derivatives led to compounds with good antifungal activity against Candida glabrata and Candida albicans. researchgate.net

Similarly, in the context of anticancer activity, 3,6-disubstituted pyridazines have been investigated as cyclin-dependent kinase 2 (CDK2) inhibitors. tandfonline.com The results indicated that the presence of two morpholine (B109124) moieties led to the best CDK2 inhibitory activity. tandfonline.com Another study on pyridazinone-based diarylurea derivatives as dual antimicrobial and anticancer agents found that specific substitutions were crucial for their activity against Staphylococcus aureus and Candida albicans, as well as for their anticancer effects, which are mediated through the inhibition of VEGFR-2. nih.gov

The following table summarizes key SAR findings for various classes of pyridazine derivatives:

Table 1: Structure-Activity Relationship (SAR) Insights for Pyridazine Derivatives| Biological Activity | Key Structural Features and Substituent Effects | Reference Compound Example |

|---|---|---|

| Antifungal (Glucan Synthase Inhibition) | - A 5-[4-(benzylsulfonyl)piperazin-1-yl] group at position 5 is a good starting point. - A morpholino group at position 4 enhances activity. - A phenyl group at position 2 is often present in active compounds. - Optimization of the sulfonamide moiety can improve systemic exposure while maintaining activity. | 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one |

| Anticancer (Kinase Inhibition) | - For CDK2 inhibition, 3,6-disubstituted pyridazines are effective. The presence of morpholine moieties at these positions can significantly increase potency. - For VEGFR-2 inhibition, diarylurea derivatives of pyridazinone show promise. The substitution pattern on the urea (B33335) nitrogen is critical. | A 3,6-dimorpholinopyridazine (B8765547) derivative |

| Anti-inflammatory (COX Inhibition) | - Vicinally disubstituted pyridazinones have shown potential as selective COX-2 inhibitors. - The presence of a 4-methoxyphenyl (B3050149) group is common in active compounds. | [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl] acetamide |

| Antimicrobial | - For antibacterial activity against Gram-negative bacteria, a fluoro group at the para position of a phenyl ring substituent was found to be beneficial. - Hydrolysis of an ester group at the N-1 position of the pyridazin-3(2H)-one ring can increase antibacterial activity against certain strains. | A pyridazinone derivative with a para-fluorophenyl substituent |

While direct SAR studies on this compound are not extensively documented in the reviewed literature, the general principles derived from related structures suggest that the hydroxyl group at C6 and the ethyl carboxylate at C3 are key features. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. The ethyl carboxylate group, being an ester, could be involved in hydrogen bonding or could be liable to hydrolysis by esterases in vivo, which might be a factor in its mechanism of action or metabolic profile.

Mechanisms of Action for Related Pyridazine-based Bioactive Compounds

The diverse biological activities of pyridazine derivatives stem from their ability to interact with a variety of biological targets. The mechanisms of action are often related to the inhibition of key enzymes or the modulation of cellular signaling pathways.

Enzyme Inhibition:

A significant number of bioactive pyridazine compounds exert their effects through enzyme inhibition.

Kinase Inhibition: Many pyridazine derivatives have been developed as potent anticancer agents that target protein kinases. For example, certain 3,6-disubstituted pyridazines have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com By inhibiting CDK2, these compounds can halt cell cycle progression and induce apoptosis in cancer cells. tandfonline.com Other pyridazinone derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in angiogenesis. nih.gov Inhibition of VEGFR-2 can prevent the formation of new blood vessels that tumors need to grow and metastasize. nih.gov

Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation. nih.gov By inhibiting PDE4, these compounds increase intracellular levels of cyclic AMP (cAMP), which in turn leads to a reduction in the production of pro-inflammatory mediators. nih.gov This mechanism is the basis for their use as anti-inflammatory agents, particularly in respiratory diseases. nih.gov

Cyclooxygenase (COX) Inhibition: Some pyridazinone derivatives exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes. sarpublication.com Certain compounds have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. sarpublication.com This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. sarpublication.com

Monoamine Oxidase (MAO) Inhibition: A class of pyridazinone derivatives has been developed as selective inhibitors of monoamine oxidase B (MAO-B). mdpi.com MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576). mdpi.com Inhibition of MAO-B can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. mdpi.com

Glucan Synthase Inhibition: As mentioned earlier, certain pyridazinone derivatives act as antifungal agents by inhibiting β-1,3-glucan synthase. researchgate.net This enzyme is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. researchgate.net Its inhibition leads to a weakened cell wall and ultimately, fungal cell death. researchgate.net

Antimicrobial Mechanisms:

The antimicrobial activity of pyridazine derivatives can be attributed to various mechanisms. Some compounds have been shown to interfere with bacterial cell wall synthesis, while others may disrupt DNA replication or protein synthesis. mdpi.comnih.gov For instance, certain novel pyridazinone derivatives have demonstrated potent antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The exact molecular targets for many of these antimicrobial pyridazines are still under investigation, but their broad-spectrum activity suggests they may have novel mechanisms of action. mdpi.com

The following table provides a summary of the mechanisms of action for some bioactive pyridazine-based compounds:

Table 2: Mechanisms of Action for Bioactive Pyridazine Derivatives| Compound Class | Biological Target/Mechanism | Therapeutic Application |

|---|---|---|

| 3,6-Disubstituted Pyridazines | Cyclin-dependent kinase 2 (CDK2) inhibition | Anticancer |

| Diarylurea Pyridazinones | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition | Anticancer |

| Biphenyl Pyridazinones | Phosphodiesterase 4 (PDE4) inhibition | Anti-inflammatory |

| Substituted Pyridazinones | Cyclooxygenase-2 (COX-2) inhibition | Anti-inflammatory, Analgesic |

| Benzalhydrazone Pyridazinones | Monoamine Oxidase B (MAO-B) inhibition | Neurodegenerative diseases |

| Piperazinyl-pyridazinones | β-1,3-glucan synthase inhibition | Antifungal |

Applications in Agrochemical and Other Industries

Utilization in Agrochemical Production

The global agricultural industry relies on the continual development of effective and selective agrochemicals to ensure crop yields and manage pests. Pyridine-based compounds, including pyridazine (B1198779) derivatives, play a crucial role in the creation of these essential agricultural tools. researchgate.net The strategic incorporation of the pyridazine ring into molecules has been shown to enhance biological activity. researchgate.net

Ethyl 6-hydroxypyridazine-3-carboxylate serves as a valuable intermediate in the synthesis of more complex pyridazine derivatives used as pesticides. The functional groups on the molecule, including the hydroxyl and ester moieties, provide reactive sites for further chemical modification. This allows for the creation of a diverse library of compounds that can be screened for various biological activities.

The general class of pyridazine derivatives is well-established in the agrochemical sector, forming the active core of numerous herbicides, insecticides, and fungicides. For example, related structures like ethyl 4,6-dihydroxypyridazine-3-carboxylate are used to synthesize chlorinated pyridazine intermediates, such as ethyl 4,6-dichloropyrridazine-3-carboxylate, which are highly versatile for creating new active ingredients. chemicalbook.com This highlights the role of such carboxylate compounds as foundational synthons in the development pipeline for new crop protection agents. The process of modifying these intermediates allows chemists to fine-tune the resulting molecule's efficacy and selectivity against specific agricultural threats.

Table 1: Examples of Agrochemical Classes Based on the Pyridazine Core

| Agrochemical Class | Function | Structural Core |

| Herbicides | Weed Control | Pyridazine |

| Insecticides | Insect Control | Pyridazine |

| Fungicides | Fungal Disease Control | Pyridazine |

| Plant Growth Regulators | Modify Plant Growth | Pyridazine |

This table illustrates the broad applicability of the pyridazine chemical structure in various types of crop protection agents.

The development of novel pesticides from pyridazine intermediates directly contributes to enhancing agricultural productivity. By creating more effective and selective herbicides, for instance, derivatives help reduce weed competition, allowing crops to thrive. The unique molecular structure of pyridazines enables the design of compounds that target specific biological pathways in weeds or pests, minimizing harm to the desired crops and non-target organisms.

Furthermore, the versatility of the pyridazine core extends to the synthesis of plant growth regulators. These substances can be used to influence various stages of plant development, from germination to flowering and fruit production, thereby optimizing crop yields and quality. The ability to generate a wide range of derivatives from a starting material like this compound is a key strategy in the discovery of new agrochemicals that meet the evolving demands of modern agriculture. researchgate.net

Role in Advanced Organic Materials Synthesis

The pyridazine ring is not only significant in agriculture but also serves as a critical component in the synthesis of advanced organic materials with specialized electronic and optical properties. Its electron-deficient nature makes it an excellent building block for materials used in organic electronics. nih.govliberty.edu

Research has demonstrated that pyridazine derivatives are promising candidates for several high-tech applications:

Organic Semiconductors: Pyridazines are organic heterocyclic aromatic compounds that can act as semiconductors, a field that is rapidly expanding due to the discovery of numerous applications for such materials. liberty.edu

Organic Light Emitting Diodes (OLEDs): Pyridazine-based compounds have been successfully used as host materials and as emitters in OLEDs. nih.gov Specifically, they have been incorporated into molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity into light. nih.govfrontiersin.org The pyridazine core can act as an electron-acceptor unit, which, when combined with electron-donor moieties, creates materials with the specific photophysical properties required for TADF. nih.gov

Nonlinear Optical (NLO) Materials: A series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have been synthesized and shown to possess second-order nonlinear optical properties. These materials have potential as second harmonic generation (SHG) chromophores, which are used in laser technology. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Pyridazine derivatives have been studied as potential sensitizer (B1316253) dyes in DSSCs. researchgate.net Theoretical studies suggest that their electronic and optical properties, including HOMO/LUMO energy levels, can be tuned to ensure efficient electron injection and dye regeneration, which are critical processes for solar cell performance. researchgate.net

The synthesis of these advanced materials often involves functionalizing the pyridazine core to control the electronic structure, electron distribution, and conformation of the final molecule. nih.gov The ability to modify intermediates like this compound allows for the precise engineering of materials with desired properties for these sophisticated applications.

Table 2: Applications of Pyridazine Derivatives in Advanced Materials

| Application Area | Function of Pyridazine Core | Example Property/Mechanism |

| Organic Electronics | Organic Semiconductor | Charge Transport |

| Organic Light Emitting Diodes (OLEDs) | Electron-Acceptor in Emitters | Thermally Activated Delayed Fluorescence (TADF) |

| Nonlinear Optics | Chromophore Component | Second Harmonic Generation (SHG) |

| Solar Cells | Dye Sensitizer | Electron Injection/Regeneration |

This table summarizes the diverse roles of the pyridazine chemical structure in the development of advanced organic materials.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of pyridazine (B1198779) derivatives, including Ethyl 6-hydroxypyridazine-3-carboxylate, often involves complex reaction mechanisms that are crucial for optimizing reaction conditions and improving yields. Mechanistic studies provide insight into the transient intermediates and transition states that govern these chemical transformations.

The Diaza-Wittig reaction, particularly its catalytic variant, has emerged as a powerful tool for the synthesis of pyridazine rings. rsc.org This reaction typically involves the reaction of a phosphazine intermediate with a carbonyl compound. In the context of synthesizing pyridazine derivatives, an organophosphorus-catalyzed approach offers a more sustainable and efficient alternative to stoichiometric methods. rsc.org

The catalytic cycle of an organophosphorus-catalyzed Diaza-Wittig reaction for the synthesis of pyridazine derivatives can be broken down into four key steps: rsc.org

Reduction of the Catalyst: The catalytic cycle begins with the reduction of a phosphine (B1218219) oxide (the catalyst) to the corresponding phosphine using a reducing agent, such as a silane (B1218182). rsc.org

Formation of the Phosphazine Intermediate: The catalytically active phosphine then reacts with a diazo compound to form a phosphazine intermediate. rsc.org

Cyclization: The phosphazine intermediate undergoes an intramolecular reaction with a carbonyl group within the substrate. This step leads to the formation of an oxazaphosphetane intermediate. rsc.org

Product Formation and Catalyst Regeneration: The oxazaphosphetane intermediate collapses, yielding the final pyridazine product and regenerating the phosphine oxide catalyst, which can then re-enter the catalytic cycle. rsc.org

The efficiency of this catalytic process is highly dependent on the choice of catalyst, reducing agent, solvent, and reaction temperature. For instance, studies have shown that using a phospholene oxide as a catalyst with diphenylsilane (B1312307) as the reducing agent in toluene (B28343) at 100°C provides optimal conditions for the synthesis of certain pyridazine derivatives. rsc.org

Table 1: Key Steps in the Catalytic Diaza-Wittig Reaction

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Reduction of Phosphine Oxide | Active Phosphine |

| 2 | Reaction with Diazo Compound | Phosphazine Intermediate |

| 3 | Intramolecular Cyclization | Oxazaphosphetane Intermediate |

| 4 | Collapse and Regeneration | Pyridazine Product & Phosphine Oxide |

Intramolecular nucleophilic addition is a fundamental step in the formation of the pyridazine ring from acyclic precursors. This process involves the attack of a nucleophilic center onto an electrophilic center within the same molecule to form a cyclic structure. For example, the cyclization of hydrazo derivatives, formed from the reaction of compounds like diethyl or dimethyl 2-(1-amino-2-cyanoethylidene)malonate with a diazonium salt, proceeds via an intramolecular nucleophilic attack to yield the pyridazinone ring. uminho.pt

Skeletal rearrangements offer an innovative approach to pyridazine synthesis, providing access to structures that may be difficult to obtain through traditional methods. nih.gov A notable example is the transformation of pyridines into pyridazines through a direct carbon-to-nitrogen atom replacement. This photoinitiated rearrangement is enabled by the introduction of an azide (B81097) group at the ortho position of an N-amino-pyridinium cation. nih.gov This strategy effectively bridges the synthetic gap between the readily accessible pyridine (B92270) scaffolds and the more challenging pyridazine systems. nih.gov

Such skeletal editing techniques are powerful tools for expanding the chemical space of pyridazine derivatives, allowing for the rich retrosynthetic pathways developed for pyridines to be applied to the synthesis of pyridazines. nih.gov

Computational Chemistry Approaches for Pyridazine Systems

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of heterocyclic systems like pyridazines. These methods provide detailed insights at the molecular level that complement experimental findings.

This compound can exist in different tautomeric forms, primarily the hydroxy-pyridazine and the pyridazinone forms. The relative stability of these tautomers is crucial as it can significantly influence the compound's chemical properties and biological activity. Quantum chemical calculations are powerful methods for accurately predicting the most stable tautomeric form. scispace.com

Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the relative energies of the different tautomers. d-nb.info The choice of the functional and basis set in these calculations is critical for obtaining accurate results. researchgate.net For instance, while many density functionals may overestimate the stability of the keto form, methods like MP2 are known to sometimes overestimate the stability of the enol form in the gas phase. d-nb.info

The stability of tautomers is also highly dependent on the solvent environment. wuxiapptec.com Continuum solvent models are often used in calculations to account for the effect of the solvent. However, for systems where specific solute-solvent interactions, such as hydrogen bonding, are significant, the inclusion of explicit solvent molecules in the calculation is necessary to accurately reproduce experimental observations. mdpi.com The presence of water, for example, can strongly influence the tautomeric equilibrium by forming hydrogen bonds and stabilizing one tautomer over the other. wuxiapptec.com

Table 2: Factors Influencing Tautomeric Stability Calculations

| Factor | Description | Impact on Accuracy |

|---|---|---|

| Computational Method | Choice of DFT functional or ab initio method (e.g., B3LYP, MP2). d-nb.info | Different methods can yield varying relative stabilities. d-nb.info |

| Basis Set | The set of functions used to build molecular orbitals (e.g., 6-311+G(d,p)). d-nb.info | Larger basis sets generally provide more accurate results. |

| Solvent Model | Implicit (continuum) vs. Explicit solvent molecules. mdpi.com | Explicit models are crucial for systems with strong specific solvent interactions. mdpi.com |

| Intermolecular Interactions | Consideration of hydrogen bonding and other non-covalent interactions. wuxiapptec.com | Can significantly shift the tautomeric equilibrium. wuxiapptec.com |

Molecular modeling and docking studies are essential computational techniques for predicting and understanding the interaction of molecules like this compound with biological targets. These methods are fundamental in computer-aided drug discovery for identifying potential lead compounds and optimizing their interactions with proteins. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This information helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For pyridazine derivatives, docking studies can elucidate their potential as inhibitors for various enzymes or receptors. liberty.edu

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

Future Perspectives in Ethyl 6 Hydroxypyridazine 3 Carboxylate Research

Emerging Synthetic Methodologies

While classical methods for pyridazine (B1198779) synthesis are well-established, future research is expected to focus on novel methodologies that offer greater efficiency, regioselectivity, and molecular diversity. The development of one-pot, multicomponent reactions is a particularly promising avenue, allowing for the assembly of complex pyridazine structures from simple precursors in a single operation, which is both time- and resource-efficient. researchgate.netgrowingscience.com

Key emerging strategies applicable to the synthesis of ethyl 6-hydroxypyridazine-3-carboxylate and its derivatives include:

Advanced Cycloaddition Reactions: Aza-Diels-Alder reactions, particularly those employing electron-deficient 1,2,3-triazines, present a metal-free and highly regioselective pathway to construct the pyridazine core under neutral conditions. organic-chemistry.org This approach offers a sustainable alternative to traditional metal-catalyzed methods.

Palladium-Free Cross-Coupling: Historically, palladium-catalyzed reactions have been pivotal in the synthesis of substituted pyridazines. However, due to the cost and toxicity of palladium, there is a growing trend towards developing palladium-free alternatives. mdpi.com Copper-catalyzed reactions, for instance, are being explored for constructing key chemical bonds in the synthesis of complex pyridazine-containing molecules. mdpi.com

Visible-Light Photocatalysis: The use of visible light to mediate chemical transformations is a rapidly growing field in green chemistry. acs.org Photocatalytic systems can facilitate reactions under mild, environmentally friendly conditions, potentially enabling new synthetic routes to pyridazine derivatives that are inaccessible through traditional thermal methods. acs.org

Table 1: Comparison of Emerging Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Key Advantages | Potential Application for this compound |

| Aza-Diels-Alder Reactions | Metal-free, high regioselectivity, neutral conditions. organic-chemistry.org | Direct synthesis of the core pyridazine ring with specific substituent patterns. |

| Palladium-Free Coupling | Reduced cost, lower toxicity, improved atom economy. mdpi.com | Functionalization of the pyridazine ring to introduce diverse chemical groups. |

| Multicomponent Reactions | High efficiency, operational simplicity, rapid library generation. researchgate.net | One-pot synthesis of complex derivatives starting from simple building blocks. |

| Visible-Light Photocatalysis | Mild reaction conditions, green energy source, novel reactivity. acs.org | Enabling challenging bond formations and functional group transformations. |

Unexplored Biological Targets and Therapeutic Areas

The pyridazine nucleus is a constituent of various compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. liberty.eduekb.eg While derivatives have been explored, the full therapeutic potential of molecules derived from this compound remains largely untapped. Future research should target novel biological pathways and disease areas where the unique chemical features of this scaffold can be exploited.

Potential future research directions include:

Kinase Inhibition: Many pyridazine-containing compounds have shown activity as kinase inhibitors, which are crucial in cancer therapy. For example, derivatives have been investigated as inhibitors of HPK1 (Hematopoietic Progenitor Kinase 1), a target of interest for cancer immunotherapy. researchgate.net Future work could focus on screening libraries of this compound derivatives against a broader panel of kinases implicated in oncology and inflammatory diseases.

Neurodegenerative Disorders: The modulation of neurotransmitter systems is a key strategy for treating psychiatric and neurodegenerative disorders. Certain nitrogen-containing heterocyclic compounds act as modulators of receptors like mGluR2, offering new approaches for treating conditions such as anxiety. acs.org The electronic properties of the pyridazine ring could be leveraged to design novel central nervous system (CNS) agents.

Antimicrobial Resistance: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyridazine derivatives have demonstrated both antibacterial and antifungal activities. ekb.eg Future efforts could involve synthesizing novel derivatives and evaluating their efficacy against resistant strains of bacteria and fungi, as well as exploring their mechanisms of action.

Table 2: Potential Unexplored Biological Targets

| Target Class | Therapeutic Area | Rationale for Investigation |

| Protein Kinases (e.g., HPK1) | Oncology, Immunology | The pyridazine scaffold is a known kinase-binding motif; potential for developing novel cancer immunotherapies. researchgate.net |

| G-Protein Coupled Receptors (e.g., mGluR2) | Neurology, Psychiatry | The scaffold's properties may allow for the design of modulators for treating anxiety and other CNS disorders. acs.org |

| Microbial Enzymes | Infectious Diseases | Pyridazine derivatives have shown broad antimicrobial activity; potential for developing new antibiotics or antifungals. liberty.eduekb.eg |

Integration with Advanced Materials Science

The application of pyridazine derivatives is not limited to the biomedical field. Their inherent electronic properties, stemming from the electron-deficient nature of the nitrogen-containing aromatic ring, make them attractive candidates for use in advanced materials. liberty.edu

Future research could explore the integration of this compound into:

Organic Electronics: Pyridazines are being investigated for their potential as organic semiconductors. liberty.edu Pyridazine-based iridium (III) complexes have shown promise in the development of highly efficient Organic Light-Emitting Diodes (OLEDs). liberty.edu Derivatives of this compound could be synthesized and evaluated as new components for these and other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Functional Polymers: The reactive handles on this compound (the hydroxyl and ester groups) allow for its incorporation into polymer chains as a monomer. chemshuttle.com This could lead to the development of functional polymers with tailored optical, electronic, or thermal properties.

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, a major future direction for research will be the development of environmentally benign synthetic methods for this compound and its derivatives. researchgate.net

Key areas of focus for sustainable synthesis include:

Solvent-Free and Aqueous Reactions: Conducting reactions in water or under solvent-free conditions significantly reduces the generation of hazardous waste. researchgate.netgrowingscience.com One-pot, three-component syntheses of pyridazine derivatives have been successfully carried out in water at room temperature. researchgate.net

Energy-Efficient Methods: Techniques such as microwave irradiation and grinding (mechanochemistry) can accelerate reaction rates, reduce energy consumption, and often lead to higher yields compared to conventional heating methods. ekb.eg

Catalyst Optimization: The shift from stoichiometric reagents to catalytic systems, especially those using earth-abundant metals or metal-free organocatalysts, is crucial for sustainable chemistry. organic-chemistry.orgacs.org Visible-light photocatalysis using organic dyes like Rhodamine 6G is an example of a move away from heavy metal catalysts. acs.org

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-hydroxypyridazine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization or esterification reactions. For pyridazine derivatives, a common approach is to use a heterocyclic core (e.g., pyridazine) functionalized with hydroxyl and ester groups. Evidence from related ethyl carboxylate syntheses (e.g., pyridazine analogs) suggests refluxing in anhydrous ethanol with catalytic acid (e.g., H₂SO₄) to promote esterification . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting solvent polarity, and controlling temperature to minimize side reactions like hydrolysis of the ester group.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the ester group (e.g., triplet at ~4.3 ppm for -OCH₂CH₃ and quartet at ~1.3 ppm for -CH₃) and pyridazine ring protons (downfield shifts for hydroxyl and aromatic protons) .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (hydroxyl O-H) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DCM) .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via certified waste management services .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis of this compound?

- Methodology :

- Refinement Tools : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (ADPs) and occupancy factors for disordered atoms .

- Validation : Cross-check with PLATON to identify missed symmetry or twinning. For visualization, ORTEP-3 generates accurate thermal ellipsoid models .

- Data Contradictions : If bond lengths/angles deviate from expected values (e.g., C-O ester bonds ~1.34 Å), re-examine hydrogen bonding or solvent effects in the crystal lattice .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC. Monitor hydrolysis of the ester group to carboxylic acid at acidic/basic pH .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life at standard conditions (25°C) .

Q. How can computational methods enhance mechanistic studies of this compound in drug design?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Focus on hydrogen bonding between the hydroxyl group and catalytic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack sites on the pyridazine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.